Ethyl 5-piperidin-1-ylpentanoate;hydrochloride
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Overview
Description
Ethyl 5-piperidin-1-ylpentanoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with a nitrogen atom, and its derivatives are known for their significant roles in medicinal chemistry . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-piperidin-1-ylpentanoate;hydrochloride typically involves the reaction of piperidine with ethyl 5-bromopentanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-piperidin-1-ylpentanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 5-piperidin-1-ylpentanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 5-piperidin-1-ylpentanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling pathways, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure with similar chemical properties.
Piperazine: Another heterocyclic amine with two nitrogen atoms.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Uniqueness
Ethyl 5-piperidin-1-ylpentanoate;hydrochloride is unique due to its specific ester functional group and the presence of a piperidine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
CAS No. |
62522-38-7 |
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Molecular Formula |
C12H24ClNO2 |
Molecular Weight |
249.78 g/mol |
IUPAC Name |
ethyl 5-piperidin-1-ylpentanoate;hydrochloride |
InChI |
InChI=1S/C12H23NO2.ClH/c1-2-15-12(14)8-4-7-11-13-9-5-3-6-10-13;/h2-11H2,1H3;1H |
InChI Key |
ZEXHWDVTNKVEIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCN1CCCCC1.Cl |
Origin of Product |
United States |
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